
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a chemical compound characterized by its biphenyl structure with a trifluoromethyl group and a carboxylic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, and is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Ester derivatives or amide derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited to visualize cellular processes and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, the compound can be used as an intermediate in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.
Comparison with Similar Compounds
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid butyl ester
Uniqueness: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility compared to other similar compounds. This can make it more suitable for certain applications, such as drug delivery or material synthesis.
Properties
IUPAC Name |
methyl 2-amino-4-[3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNGWSLYHDKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
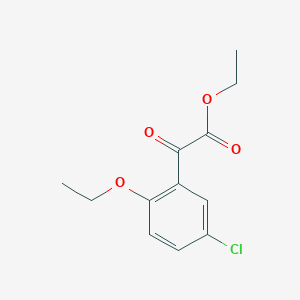
![5-Bromobenzo[e][1,3]benzothiazol-2-amine](/img/structure/B7900996.png)
![[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B7901003.png)
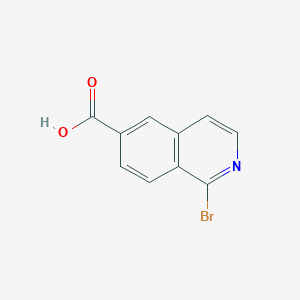
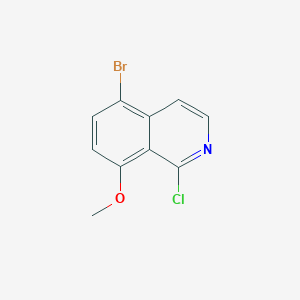
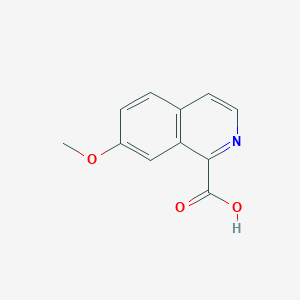
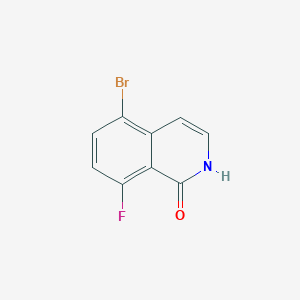
![Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901041.png)
![Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901051.png)
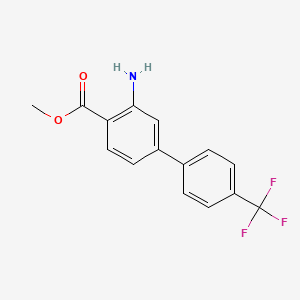
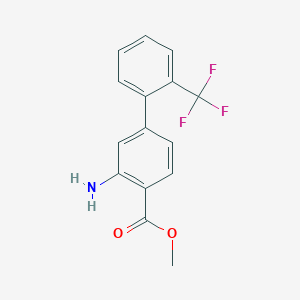
![Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901065.png)
![Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901072.png)
![Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901075.png)
